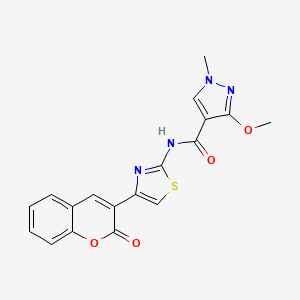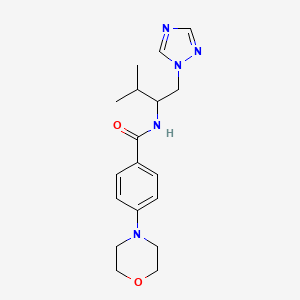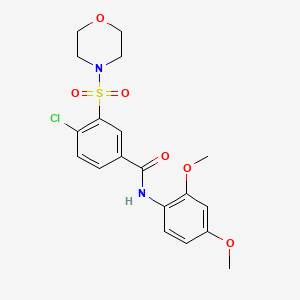![molecular formula C18H17N3O4 B2678866 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide CAS No. 1396758-44-3](/img/structure/B2678866.png)
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a pyridine moiety, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyridine Moiety: This step often involves the use of pyridine-2-carboxaldehyde in a condensation reaction.
Formation of the Azetidine Ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzodioxole and pyridine moieties with the azetidine ring under specific conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The pyridine moiety can be reduced to piperidine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The azetidine ring can provide structural rigidity, influencing the overall conformation and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid.
Pyridine Derivatives: Compounds like pyridine-2-carboxamide.
Azetidine Derivatives: Compounds like azetidine-3-carboxylic acid.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(20-8-14-3-1-2-6-19-14)13-9-21(10-13)18(23)12-4-5-15-16(7-12)25-11-24-15/h1-7,13H,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSRMUTVGHETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane](/img/structure/B2678794.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)
